1alpha, 25-Dihydroxy VD2-D6 1alpha, 25-Dihydroxy VD2-D6
Brand Name: Vulcanchem
CAS No.: 216244-04-1
VCID: VC0196725
InChI: InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3
SMILES: CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Molecular Formula: C28H44O3
Molecular Weight: 434.7 g/mol

1alpha, 25-Dihydroxy VD2-D6

CAS No.: 216244-04-1

Cat. No.: VC0196725

Molecular Formula: C28H44O3

Molecular Weight: 434.7 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

1alpha, 25-Dihydroxy VD2-D6 - 216244-04-1

CAS No. 216244-04-1
Molecular Formula C28H44O3
Molecular Weight 434.7 g/mol
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3
Standard InChI Key ZGLHBRQAEXKACO-NHXRPVGSSA-N
Isomeric SMILES [2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
SMILES CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Canonical SMILES CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Chemical Structure and Properties

Molecular Structure and Identification

1alpha, 25-Dihydroxy VD2-D6 is identified in chemical databases with the PubChem CID 66577026. It possesses the molecular formula C28H44O3, indicating its carbon skeleton structure with three oxygen atoms, characteristic of dihydroxylated vitamin D metabolites . The compound has a molecular weight of 434.7 g/mol, slightly higher than its non-deuterated counterpart due to the six deuterium atoms replacing hydrogen . Its full IUPAC name is (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, which describes its complex stereochemistry and structural arrangement .

Several synonyms are used to refer to this compound, including:

  • 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27-d6)

  • 1alpha,25-Dihydroxy Vitamin D2-d6

  • 216244-04-1 (CAS registry number)

The compound features two hydroxyl groups at positions 1 and 25, which are critical for its biological activity. The "d6" designation indicates the presence of six deuterium atoms, with three at position 26 (trideuterio) and three at position 27 (trideuteriomethyl), as clearly described in its structural name .

Physical and Chemical Properties

The physical and chemical properties of 1alpha, 25-Dihydroxy VD2-D6 are largely comparable to those of non-deuterated 1alpha,25-dihydroxyvitamin D2, with slight modifications due to the deuterium substitution. The compound contains three hydroxyl groups—one at position 1, another at position 3, and a third at position 25—which contribute to its polarity and solubility characteristics. The deuterium substitution at positions 26 and 27 enhances the compound's stability in mass spectrometric analyses, making it particularly valuable as an internal standard .

The InChI identifier for the compound is InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3, which encodes its complete structural information including stereochemistry .

Biochemical Role and Function

Biological Activity

The non-deuterated 1alpha,25-dihydroxyvitamin D2 is biologically active and shares many functions with 1alpha,25-dihydroxyvitamin D3, the active form of vitamin D3. These functions include:

  • Regulation of calcium and phosphate homeostasis

  • Promotion of bone mineralization

  • Suppression of parathyroid hormone synthesis and secretion

  • Regulation of parathyroid cell proliferation

Additionally, 1alpha,25-dihydroxyvitamin D has autocrine and paracrine effects in many tissues beyond the traditional target organs, as the 1α-hydroxylase enzyme is expressed locally in various cells throughout the body .

While 1alpha, 25-Dihydroxy VD2-D6 is primarily used as an analytical standard rather than a therapeutic agent, understanding its relationship to the active vitamin D metabolites provides context for its importance in research and clinical applications.

Analytical Methods and Detection

Mass Spectrometry Techniques

1alpha, 25-Dihydroxy VD2-D6 plays a crucial role in the analytical detection of vitamin D metabolites, particularly as an internal standard for mass spectrometry-based methods. The deuterium labeling creates a mass shift that allows researchers to distinguish between the internal standard and the endogenous compound of interest, while maintaining nearly identical chemical properties.

Advanced analytical methods employ isotope dilution-UPLC-tandem mass spectrometry combined with immunoextraction to quantify 1,25(OH)2D metabolites in biological samples . In these analyses, 1alpha, 25-Dihydroxy VD2-D6 serves as an ideal internal standard for the quantification of 1,25(OH)2D2.

The mass spectrometric detection typically involves monitoring specific transitions. For example, in the method described in search result , the majority of 1,25(OH)2D3 loses a hydrogen and the 25-hydroxyl group in the source, resulting in a dominant precursor ion of m/z 574.42 . The deuterated internal standard would have a correspondingly shifted m/z value, allowing for accurate quantification.

Immunoextraction Methods

Due to the extremely low concentrations of 1,25(OH)2D metabolites in biological samples (typically in the pmol/L range), sample preparation techniques such as immunoextraction are crucial for accurate analysis . Immunoextraction utilizes antibodies specific to 1,25(OH)2D metabolites to isolate these compounds from complex biological matrices before mass spectrometric analysis.

The method described in search result yields impressive analytical performance characteristics:

Table 1: Analytical Performance Characteristics for 1,25(OH)2D Quantification

Parameter1,25(OH)2D31,25(OH)2D2
Intra-assay Imprecision5.6% (120 pmol/L), 8.7% (48 pmol/L)8.7% (186 pmol/L), 11% (58 pmol/L)
Inter-assay Imprecision8.0% (120 pmol/L), 13% (48 pmol/L)11% (186 pmol/L), 13% (58 pmol/L)
Limit of Detection1.5 pmol/L1.5 pmol/L
Limit of Quantification3.0 pmol/L1.5 pmol/L

The analytical and clinical recovery of 1,25(OH)2D metabolites also varies depending on the concentration and the point in the sample preparation process where the internal standard is added, as shown in the following table:

Table 2: Recovery Characteristics for 1,25(OH)2D Quantification

AnalyteConcentration (pmol/L)Clinical RecoveryAnalytical Recovery (Pre-Crash)Analytical Recovery (Pre-IE)
1,25(OH)2D3240119%40%59%
1,25(OH)2D34891%50%60%
1,25(OH)2D2117112%78%116%
1,25(OH)2D223110%82%83%

These data, adapted from search result , demonstrate the effectiveness of current analytical methods that utilize deuterated internal standards like 1alpha, 25-Dihydroxy VD2-D6 for accurate quantification.

Applications in Research and Medicine

Use as an Internal Standard

The primary application of 1alpha, 25-Dihydroxy VD2-D6 is as an internal standard in analytical chemistry, particularly for the quantification of vitamin D metabolites in biological samples. Internal standards are essential for accurate quantification because they:

  • Compensate for variations in sample preparation and extraction efficiency

  • Account for matrix effects that can affect ionization in mass spectrometry

  • Provide a reference point for calculating concentrations of endogenous compounds

  • Improve precision and accuracy of analytical methods

The deuterium labeling in 1alpha, 25-Dihydroxy VD2-D6 creates a compound that behaves nearly identically to non-deuterated 1alpha,25-dihydroxyvitamin D2 in sample preparation and chromatographic separation, but can be distinguished by mass spectrometry due to its different mass-to-charge ratio . This makes it an ideal internal standard for quantifying endogenous 1alpha,25-dihydroxyvitamin D2 levels.

Research Applications

In vitamin D research, accurate measurement of active vitamin D metabolites is crucial for understanding vitamin D metabolism and its role in health and disease. The availability of high-quality internal standards like 1alpha, 25-Dihydroxy VD2-D6 has enabled researchers to develop increasingly sensitive and specific methods for quantifying these important hormones.

Research has shown that measurement of plasma concentrations of the biologically active hormone, 1,25(OH)2D, is important for the diagnosis and management of several conditions, including:

  • Chronic kidney disease

  • Oncogenic osteomalacia syndrome

  • Acquired or inborn errors of phosphate homeostasis

Studies involving vitamin D analogs, such as 1alpha-hydroxyvitamin D2 (1alpha-OHD2), which is being developed for the treatment of secondary hyperparathyroidism and metabolic bone disease, also rely on accurate measurement of active vitamin D metabolites . These analogs are metabolized in vivo to active dihydroxylated forms, and understanding their metabolism is crucial for assessing their therapeutic potential.

Comparison with Related Compounds

Relationship to Other Vitamin D Metabolites

1alpha, 25-Dihydroxy VD2-D6 is closely related to several other vitamin D metabolites, including:

  • 25-Hydroxy VD2-D6: This is a deuterated form of 25-hydroxyvitamin D2, containing six deuterium atoms at positions 26 and 27, similar to 1alpha, 25-Dihydroxy VD2-D6. It has the molecular formula C28H44O2 and a molecular weight of 418.7 g/mol . This compound likely serves as a precursor for 1alpha, 25-Dihydroxy VD2-D6 in the vitamin D metabolic pathway.

  • 1alpha,25-dihydroxyvitamin D2: This is the non-deuterated counterpart of 1alpha, 25-Dihydroxy VD2-D6 and represents the active hormonal form of vitamin D2. It has the same biological activity but lacks the mass spectrometric advantages provided by deuterium labeling.

  • 1alpha,25-dihydroxyvitamin D3: This is the active form of vitamin D3, derived from cholecalciferol rather than ergocalciferol. It has slightly different structural features in the side chain but shares the same functional hydroxyl groups at positions 1 and 25, resulting in similar biological activity.

  • 1alpha,24-dihydroxyvitamin D2: This is an alternative metabolite that can form from 1alpha-hydroxyvitamin D2, as observed in rats administered high doses of 1alpha-OHD2 . It represents an alternative hydroxylation pathway that can occur alongside 25-hydroxylation.

Advantages of Deuterated Forms

Deuterated compounds like 1alpha, 25-Dihydroxy VD2-D6 offer several advantages in analytical chemistry and research:

  • Mass Spectrometric Differentiation: The deuterium atoms increase the molecular weight by approximately 6 Da compared to the non-deuterated compound, allowing clear separation in mass spectra without altering chromatographic behavior significantly.

  • Reduced Isotopic Interference: Deuterated internal standards help minimize isotopic interferences that can occur with naturally occurring isotopes in the analyte.

  • Stability: Deuterium-carbon bonds are slightly stronger than hydrogen-carbon bonds, potentially increasing the stability of the compound in certain conditions.

  • Metabolic Tracking: Deuterated compounds can be used to track metabolic pathways by following the deuterium label through various transformations.

In the specific case of 1alpha, 25-Dihydroxy VD2-D6, the deuterium labeling at positions 26 and 27 provides these advantages without significantly affecting the hydroxyl groups at positions 1 and 25 that are critical for biological activity and immunoreactivity.

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